molecular formula C30H26O4 B8556247 1,4-Bis(4-benzoylphenoxy)butane CAS No. 52206-95-8

1,4-Bis(4-benzoylphenoxy)butane

Cat. No.: B8556247
CAS No.: 52206-95-8
M. Wt: 450.5 g/mol
InChI Key: DLSRJANXRDIJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(4-benzoylphenoxy)butane is a symmetrical organic compound featuring a butane backbone with two 4-benzoylphenoxy groups attached at the terminal positions.

Properties

CAS No.

52206-95-8

Molecular Formula

C30H26O4

Molecular Weight

450.5 g/mol

IUPAC Name

[4-[4-(4-benzoylphenoxy)butoxy]phenyl]-phenylmethanone

InChI

InChI=1S/C30H26O4/c31-29(23-9-3-1-4-10-23)25-13-17-27(18-14-25)33-21-7-8-22-34-28-19-15-26(16-20-28)30(32)24-11-5-2-6-12-24/h1-6,9-20H,7-8,21-22H2

InChI Key

DLSRJANXRDIJQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related bis-substituted butane derivatives and aromatic ketones from the evidence, highlighting key differences in properties and applications.

1,4-Bis(vinyloxy)-butane (CAS 3891-33-6)

  • Structure : Butane chain with terminal vinyloxy (-O-CH₂-CH₂) groups.
  • Applications: Primarily used in adhesives, coatings, and high-performance polymers for automotive, electronics, and construction industries. Acts as a monomer to enhance mechanical strength and durability of polymers .
  • Key Differences: Unlike 1,4-Bis(4-benzoylphenoxy)butane, the vinyloxy groups enable polymerization via radical or ionic mechanisms. The target compound’s benzoylphenoxy groups are more likely to confer UV stability or photoinitiation properties rather than direct polymerization.

1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)

  • Structure: Propanone backbone with 4-bromophenyl substituents.
  • Applications : Serves as a chemical reagent in organic synthesis, leveraging bromine’s reactivity for cross-coupling or substitution reactions .
  • Key Differences: The bromophenyl groups enhance electrophilicity, making this compound reactive in halogen-exchange reactions. In contrast, the benzoylphenoxy groups in the target compound are less reactive but may offer superior UV absorption and thermal stability.

1,4-Bis[(2-chloroethyl)thio]butane (CAS 142868-93-7)

  • Structure : Butane with sulfur-linked 2-chloroethyl groups.
  • Applications : Likely associated with hazardous applications due to structural similarities to sulfur mustard agents. The chlorine and sulfur atoms contribute to high reactivity and toxicity .
  • Key Differences: The target compound’s benzoylphenoxy groups lack the acute toxicity and reactive thioether bonds of this analog, positioning it for safer industrial applications.

Bis(tosyl)-1,4-butanediol

  • Structure : Butanediol with tosyl (-OTs) leaving groups.
  • Applications : Precursor for radiopharmaceuticals (e.g., 1-[¹⁸F]Fluoro-4-tosyloxy-butane), where tosyl groups facilitate nucleophilic substitution .

1,4-Bis-(2,4-Dimethoxyphenyl)-2,3-Bis-(4-methoxybenzyl)-Butane-1,4-Dione

  • Structure : Butanedione core with dimethoxyphenyl and methoxybenzyl substituents.
  • Key Differences: The target compound’s benzoylphenoxy groups are electron-withdrawing, which could reduce electron density and alter photochemical behavior compared to methoxy-substituted analogs.

Comparative Data Table

Compound Name CAS Functional Groups Key Applications Reactivity/Properties Reference
This compound - Benzoylphenoxy, ether UV stabilization, photoinitiation High UV absorption, thermal stability Inferred
1,4-Bis(vinyloxy)-butane 3891-33-6 Vinyloxy Adhesives, polymer crosslinking Polymerizable, enhances strength
1,3-Bis(4-bromophenyl)-2-propanone 54523-47-6 Bromophenyl, ketone Organic synthesis reagent Electrophilic, halogen-reactive
1,4-Bis[(2-chloroethyl)thio]butane 142868-93-7 Chloroethylthio, thioether Hazardous materials Highly reactive, toxic
Bis(tosyl)-1,4-butanediol - Tosyloxy Radiopharmaceutical precursors Excellent leaving groups
1,4-Bis-(2,4-dimethoxyphenyl)-butanedione - Dimethoxyphenyl, diketone Pharmaceutical research Electron-donating, green synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.